2-Cyclopropyl-1,3,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
2-cyclopropyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C5H6N2O/c1-2-4(1)5-7-6-3-8-5/h3-4H,1-2H2 |
InChI Key |
IYJQYUSJVRDSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=CO2 |
Origin of Product |
United States |
Mechanistic Investigations in 1,3,4 Oxadiazole Synthesis and Reactivity
Detailed Reaction Pathway Elucidation for Cyclodehydration
One of the most fundamental and widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govnih.gov This reaction involves the removal of a water molecule from the diacylhydrazine precursor to form the stable aromatic oxadiazole ring. otterbein.edu The process is typically facilitated by a variety of dehydrating agents, ranging from harsh reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) to milder alternatives such as triphenylphosphine (B44618)/triflic anhydride (B1165640) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov
The reaction mechanism, while not fully resolved in all contexts, is understood to proceed through key steps involving the activation of the carbonyl oxygen atoms, facilitating intramolecular nucleophilic attack and subsequent elimination of water. otterbein.edu The choice of dehydrating agent can significantly influence the reaction conditions and efficiency. nih.gov For instance, the use of triphenylphosphine dibromide (PPh₃Br₂), which can be generated in situ, has proven to be an effective strategy for this transformation. otterbein.edu
The cornerstone of the cyclodehydration pathway is the 1,2-diacylhydrazine intermediate. otterbein.edumdpi.com This intermediate is formed by the reaction of a carboxylic acid with an acylhydrazide. nih.gov In the context of synthesizing 2-Cyclopropyl-1,3,4-oxadiazole (B6589658), one would react cyclopropanecarboxylic acid with a suitable acylhydrazide, or cyclopropanecarbohydrazide (B1346824) with a carboxylic acid, to form the necessary N-cyclopropylcarbonyl-N'-acylhydrazine intermediate.
The stability and reactivity of this diacylhydrazine are paramount to the success of the cyclization. Mechanistic studies have confirmed the viability of this pathway by subjecting commercially available or independently synthesized diacylhydrazine intermediates to the cyclodehydration reaction conditions, which successfully yields the corresponding 1,3,4-oxadiazole (B1194373). otterbein.edu The general structure of this key intermediate is central to most cyclodehydration approaches for preparing the 1,3,4-oxadiazole core. nih.gov
Table 1: Common Dehydrating Agents in 1,3,4-Oxadiazole Synthesis via Cyclodehydration
| Dehydrating Agent | Typical Conditions | Notes |
| Phosphorus Oxychloride (POCl₃) | Reflux | Highly effective but toxic and corrosive. nih.govnih.gov |
| Polyphosphoric Acid (PPA) | Elevated temperatures | Strong acid, often used for thermally stable substrates. nih.gov |
| Thionyl Chloride (SOCl₂) | Varies | Common dehydrating agent. nih.gov |
| Triphenylphosphine/Triflic Anhydride | Anhydrous conditions | Milder alternative to POCl₃. nih.gov |
| EDC (Carbodiimide) | Varies | Mild reagent used in peptide chemistry. nih.gov |
| Triphenylphosphine Dibromide (PPh₃Br₂) | Acetonitrile, room temp to reflux | Can be generated in situ. otterbein.edu |
Kinetic and thermodynamic studies provide deeper insight into the cyclodehydration reaction. Computational chemistry has been employed to calculate the Gibbs free energies and equilibrium constants for the reaction steps, helping to understand the energetic landscape of the transformation. otterbein.edu These studies often analyze the effect of different substituents on the reaction rate and equilibrium.
Hammett plots, which correlate reaction rates with substituent electronic effects, have been used to probe the nature of the transition state. otterbein.edu For the cyclodehydration reaction, the slope of the Hammett plot can indicate whether there is a buildup of positive or negative charge at the reaction center in the rate-determining step. otterbein.edu Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aryl rings of the diacylhydrazine can either accelerate or decelerate the reaction, depending on the specific mechanism and the nature of the transition state. otterbein.edu For this compound, the cyclopropyl (B3062369) group, known for its ability to stabilize adjacent positive charge through σ-donation, would be expected to influence the reaction kinetics in a manner similar to other weak electron-donating groups.
Mechanisms of Oxidative Cyclization Pathways
An important alternative to cyclodehydration is the oxidative cyclization of N-acylhydrazones. nih.govresearchgate.net This method typically involves the reaction of an aldehyde with an acylhydrazide to form an acylhydrazone, which is then oxidized to yield the 1,3,4-oxadiazole. organic-chemistry.orgopenmedicinalchemistryjournal.com This approach is versatile and can be carried out under various conditions, often employing hypervalent iodine reagents, metal catalysts, or photoredox systems. researchgate.netopenmedicinalchemistryjournal.comrsc.orgorganic-chemistry.org
For the synthesis of this compound via this route, cyclopropanecarbaldehyde would be condensed with an appropriate acylhydrazide, or an aldehyde would be condensed with cyclopropanecarbohydrazide, to form the precursor acylhydrazone. Subsequent oxidation would then forge the final heterocyclic ring.
The choice of oxidant is critical in the oxidative cyclization pathway. Strong oxidants like Dess-Martin Periodinane (DMP) are highly effective, enabling the reaction to proceed under mild, metal-free conditions, often at room temperature. openmedicinalchemistryjournal.com Other commonly used oxidants include (diacetoxyiodo)benzene (B116549) (DIB), ceric ammonium (B1175870) nitrate (B79036) (CAN), and molecular iodine (I₂). nih.govresearchgate.netorganic-chemistry.org
The mechanism generally involves the oxidant facilitating an intramolecular cyclization through the formation of a C-O bond. organic-chemistry.org In iodine-mediated reactions, a proposed mechanism suggests the formation of an N-iodo intermediate from the acylhydrazone. organic-chemistry.orgresearchgate.net This is followed by an intramolecular SN2'-type attack of the carbonyl oxygen onto the imine carbon, leading to cyclization and subsequent elimination to form the aromatic oxadiazole ring. organic-chemistry.orgresearchgate.net This process represents a form of oxidative C-H/N-H functionalization leading to C-O bond formation.
To improve the efficiency and environmental friendliness of oxidative cyclizations, catalytic systems have been developed. These often involve transition metals or photocatalysts. For example, Cu(OTf)₂ has been used as a catalyst for the direct C-H functionalization of N-arylidenearoylhydrazides to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov
Photocatalytic methods offer a green alternative, utilizing visible light to drive the oxidative cyclization. rsc.orgnih.gov In one system, eosin-Y serves as a photocatalyst, using atmospheric oxygen as the terminal oxidant. nih.gov Another approach involves an organo-acridinium photocatalyst combined with a cobaloxime catalyst in an oxidant-free system that generates H₂ as the only byproduct. organic-chemistry.org Additive-free, photo-mediated oxidative cyclization is also possible for certain substrates, where single electron transfer from the excited acylhydrazone to molecular oxygen initiates the cyclization. rsc.org These catalytic approaches often proceed under milder conditions and can tolerate a broader range of functional groups. organic-chemistry.org
Table 2: Selected Oxidants and Catalysts for Oxidative Cyclization
| Reagent/System | Role | Typical Conditions |
| Dess-Martin Periodinane (DMP) | Oxidant | Room temperature, CH₂Cl₂. openmedicinalchemistryjournal.com |
| Iodine (I₂) / K₂CO₃ | Oxidant/Base | DMSO, 100 °C. organic-chemistry.org |
| Cu(OTf)₂ | Catalyst | Facilitates imine C-H functionalization. nih.gov |
| Eosin-Y / Visible Light | Photocatalyst | Uses O₂ from the air as the oxidant. nih.gov |
| Acridinium/Cobaloxime | Photocatalyst System | Oxidant-free, produces H₂. organic-chemistry.org |
Theoretical and Computational Chemistry Studies on 1,3,4-Oxadiazoles
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the structural, electronic, and reactive properties of 1,3,4-oxadiazole derivatives. nih.govmdpi.com These studies provide insights that are often difficult to obtain through experimental means alone.
DFT calculations can be used to:
Determine Molecular Geometry: Optimize the three-dimensional structures of 1,3,4-oxadiazole derivatives, providing precise bond lengths and angles. researchgate.net
Analyze Electronic Structure: Calculate the energies and distributions of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic properties. nih.govresearchgate.net The HOMO-LUMO energy gap is a key parameter for predicting the stability and reactivity of a molecule. nih.gov
Predict Spectroscopic Properties: Simulate vibrational (IR) and electronic (UV-Vis) spectra, which aids in the structural characterization of newly synthesized compounds. researchgate.nettandfonline.com
Investigate Reaction Mechanisms: Map out potential energy surfaces for reactions, identify transition states, and calculate activation energies, thereby elucidating reaction pathways. otterbein.edu
For a molecule like this compound, DFT studies could predict its conformational preferences, the electronic influence of the cyclopropyl group on the oxadiazole ring, and its potential as a ligand in coordination chemistry or as a pharmacophore in drug design. nih.govmdpi.com Such computational investigations are instrumental in the rational design of new 1,3,4-oxadiazole derivatives with tailored properties. tandfonline.com
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. It has been extensively applied to understand the mechanisms and selectivities of reactions involving 1,3,4-oxadiazoles, particularly cycloadditions.
The nature of substituents on the 1,3,4-oxadiazole ring significantly influences the reaction's activation barriers. For instance, electron-withdrawing groups like trifluoromethyl (CF₃) can decrease the activation energy of the rate-determining step, thereby accelerating the reaction. nih.gov Conversely, groups like carboxymethyl (CO₂Me) may increase this barrier. nih.gov DFT-based reactivity indices and the analysis of electrophilic and nucleophilic Parr functions are also employed to predict the regioselectivity in polar, asynchronous cycloaddition reactions by identifying the most favorable interactions between the most electrophilic and nucleophilic centers of the reacting species. researchgate.net
Computational studies have also been used to explore the stability and reactivity of various 1,3,4-oxadiazole derivatives, providing insights that guide the development of new therapeutic agents. mdpi.com
Table 1: Effect of Substituents on Activation Barriers in 1,3,4-Oxadiazole Reactions (DFT M06-2X/6-311G)*
| Substituent on 1,3,4-Oxadiazole | Effect on Activation Barrier of Rate-Determining Step |
| Trifluoromethyl (CF₃) | Decreases |
| Carboxymethyl (CO₂Me) | Increases (markedly with cyclopentene) |
Data sourced from computational studies on tandem cascade cycloadditions. nih.gov
Molecular Mechanics (MM2) and Semi-Empirical Methods (PM3) for Mechanistic Predictions
While DFT provides high accuracy, less computationally intensive methods like Molecular Mechanics (MM2) and semi-empirical methods (such as PM3) are also valuable for preliminary mechanistic investigations and for studying large molecular systems. otterbein.edu
These methods have been utilized to model substituent effects in the synthesis of 1,3,4-oxadiazoles, for example, in cyclodehydration reactions. otterbein.edu By combining laboratory data with computational data from MM2 and PM3, researchers can gain insights into the effects of electron-donating and electron-withdrawing groups on the reaction mechanism. otterbein.edu Although less precise than DFT in calculating electronic properties, MM2 and PM3 can effectively predict geometries and relative energies, offering a rapid means to screen reaction pathways and substituent effects before undertaking more rigorous calculations. otterbein.edu
Analysis of Gibbs Free Energies, Activation Energies, and Equilibrium Constants
A comprehensive understanding of a reaction mechanism requires the analysis of its thermodynamic and kinetic parameters. Computational methods are routinely used to calculate Gibbs free energies (ΔG), activation energies (Ea), and equilibrium constants (Keq) for the reactions of 1,3,4-oxadiazoles.
For the tandem cycloaddition of 1,3,4-oxadiazoles with cycloalkenes, DFT calculations have determined that the formation of exo-fused products is both kinetically and thermodynamically favored over endo-fused products. nih.gov The low activation barriers for the steps following the initial [4+2] cycloaddition (i.e., nitrogen extrusion and the subsequent [3+2] cycloaddition) explain why the intermediates are generally not isolated, confirming experimental observations. nih.gov
Furthermore, studies combining experimental work with computational data have been conducted to determine the Gibbs free energies and equilibrium constants for cyclodehydration reactions that form the 1,3,4-oxadiazole ring, shedding light on the influence of various substituents on the reaction's favorability. otterbein.edu Increasing the temperature has been shown to decrease the activation barrier of the rate-determining step and the stability of the products, while increasing the rate of the nitrogen extrusion step. nih.gov
Table 2: Computed Thermodynamic and Kinetic Data for Tandem Cycloaddition of 1,3,4-Oxadiazoles
| Parameter | Finding | Implication |
| Activation Energy (Ea) | The initial [4+2] cycloaddition has the highest barrier. nih.gov | This step is rate-determining. nih.gov |
| Intermediate Barriers | Subsequent N₂ extrusion and [3+2] cycloaddition have low barriers. nih.gov | Intermediates are transient and not typically isolated. nih.gov |
| Product Stability (ΔG) | Exo products are thermodynamically favored over endo products. nih.gov | The reaction demonstrates high stereoselectivity. nih.gov |
| Reactivity Trend | Cycloalkene reactivity order: cyclooctene (B146475) > cyclopentene (B43876) > cyclohexene (B86901) > cyclobutene. nih.gov | Consistent with experimental product yields. nih.gov |
Studies on Tandem Cascade Cycloaddition Reactions of 1,3,4-Oxadiazoles (e.g., [4+2]/[3+2] cycloaddition)
The tandem intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles is a powerful transformation in synthetic chemistry. nih.govacs.org This reaction constructs multiple rings and stereocenters in a single step with high stereochemical control. nih.gov The process is initiated by an inverse-electron-demand Diels-Alder ([4+2]) reaction between the 1,3,4-oxadiazole ring (acting as the diene) and a dienophile. nih.gov This is followed by the extrusion of molecular nitrogen from the unstable cycloadduct to generate a carbonyl ylide intermediate. nih.gov This intermediate then undergoes a 1,3-dipolar ([3+2]) cycloaddition with a dipolarophile to yield the final polycyclic product. nih.govnih.gov
Extensive studies have explored the scope of this cascade reaction, particularly with substrates where the dienophile and dipolarophile are tethered to the 1,3,4-oxadiazole. nih.govacs.org This intramolecular approach allows for exquisite control over regioselectivity and stereochemistry, enabling the efficient synthesis of complex alkaloid natural products. nih.govacs.org The reaction has proven versatile, accommodating various tether lengths and substitution patterns on the oxadiazole ring. nih.gov In some cases, the [4+2] cycloaddition is the faster step, while in others, the subsequent [3+2] cycloaddition is rate-limiting, depending on the specific substrate structure. nih.gov
Advanced Characterization Techniques for Structural Confirmation of 2 Cyclopropyl 1,3,4 Oxadiazole
Spectroscopic Analysis
Spectroscopic methods are fundamental to the characterization of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of 2-Cyclopropyl-1,3,4-oxadiazole (B6589658).
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and the oxadiazole ring. The cyclopropyl protons typically appear in the aliphatic region as complex multiplets due to geminal and vicinal coupling. The lone proton on the oxadiazole ring would appear as a singlet in the aromatic region.
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound should display signals for the cyclopropyl carbons at a higher field and two distinct signals for the carbons of the 1,3,4-oxadiazole (B1194373) ring at a lower field. In substituted 1,3,4-oxadiazoles, the characteristic signals for the C2 and C5 carbons of the heterocyclic ring are typically found around 165.0 ppm. mdpi.com The chemical shift difference between these two carbons is often narrow, in the range of 5-6 ppm, which is characteristic for this type of substitution pattern. researchgate.net
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H-NMR Data | ¹³C-NMR Data | ||
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Chemical Shift (δ ppm) |
| ~8.5-9.0 | Singlet (s) | CH (Oxadiazole) | ~165 |
| ~2.0-2.5 | Multiplet (m) | CH (Cyclopropyl) | ~163 |
| ~1.0-1.5 | Multiplet (m) | CH ₂ (Cyclopropyl) | ~10-15 |
| ~5-10 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The formation of the 1,3,4-oxadiazole ring is confirmed by the appearance of characteristic absorption bands and the disappearance of bands corresponding to the starting materials. Key spectral features for this compound would include C-H stretching vibrations for the cyclopropyl group and characteristic peaks for the oxadiazole heterocycle, such as C=N stretching and C-O-C (ether-like) stretching vibrations. The absence of strong absorption bands for precursor functional groups, such as N-H (from hydrazides) or C=O (from carboxylic acids), provides strong evidence for successful cyclization. orientjchem.org
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3100-3150 | C-H Stretch | Oxadiazole Ring |
| ~3000-3080 | C-H Stretch | Cyclopropyl Group |
| ~1610-1650 | C=N Stretch | Oxadiazole Ring |
| ~1550-1580 | C=C/C=N Stretch | Oxadiazole Ring |
| ~1020-1070 | C-O-C Stretch | Oxadiazole Ring |
| ~900-950 | Ring Breathing | Oxadiazole Ring |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique first separates the compound from any impurities and then provides its mass-to-charge ratio (m/z). For this compound (C₅H₆N₂O), LC-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 111.05. orientjchem.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The calculated exact mass of C₅H₆N₂O is 110.0480. An HRMS measurement confirming this value provides unambiguous evidence for the compound's molecular formula. mdpi.com
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The theoretical values for this compound are C, 54.54%; H, 5.49%; and N, 25.44%. Experimental results that closely match these calculated percentages further validate the compound's identity and purity. orientjchem.org
UV-Visible spectroscopy measures the electronic transitions within a molecule. The 1,3,4-oxadiazole ring contains a conjugated system and acts as a chromophore, which is expected to absorb light in the ultraviolet region. ijrpr.comnih.gov The resulting spectrum, showing the wavelength of maximum absorbance (λmax), is a characteristic property of the compound and provides insights into its electronic structure. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
When a suitable single crystal of this compound can be grown, X-ray crystallography offers the most definitive structural proof. This technique provides a precise three-dimensional model of the molecule as it exists in the solid state. The resulting crystallographic data yield exact bond lengths, bond angles, and torsional angles. nih.gov It also reveals information about intermolecular interactions and the packing of molecules within the crystal lattice. For similar 2,5-diaryl-1,3,4-oxadiazole derivatives, X-ray analysis has been used to confirm the planarity of the molecular structures, which is crucial for understanding conjugation and potential applications in materials science. rsc.orgresearchgate.net
Derivatization and Functionalization Strategies of 2 Cyclopropyl 1,3,4 Oxadiazole
Introduction of Substituents onto the Oxadiazole Core
The primary strategy for introducing substituents onto the 1,3,4-oxadiazole (B1194373) core involves the selection of appropriate precursors during the initial ring synthesis. The most common method for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring is the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.gov In the context of 2-cyclopropyl-1,3,4-oxadiazole (B6589658), this means that the cyclopropyl (B3062369) group is typically introduced from cyclopropanecarboxylic acid or its corresponding hydrazide, while the substituent at the 5-position is determined by the other reaction partner.
For instance, reacting cyclopropanecarboxylic hydrazide with various carboxylic acids (or their activated derivatives like acid chlorides) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) yields 2-cyclopropyl-5-substituted-1,3,4-oxadiazoles. mdpi.comeurekajournals.com This approach allows for the incorporation of a wide range of alkyl and aryl groups at the 5-position.
Furthermore, specific functional groups, such as amino or thiol moieties, can be introduced by using different starting materials. The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is often achieved through the cyclization of acylsemicarbazides or acylthiosemicarbazides. nih.govnih.gov For example, the iodine-mediated cyclization of semicarbazones is a common route. nih.gov Similarly, 5-substituted-1,3,4-oxadiazole-2-thiols can be prepared by reacting an acylhydrazide with carbon disulfide in a basic medium, which can then be alkylated to introduce further diversity. nih.govjchemrev.com
Table 1: Precursor-Based Strategies for Introducing Substituents at the 5-Position of this compound
| Desired 5-Substituent | Key Precursor (Reacted with Cyclopropyl Precursor*) | Common Reaction Type |
|---|---|---|
| Aryl/Alkyl Group | Carboxylic Acid / Acid Chloride | Cyclodehydration |
| Amino Group | Semicarbazide / Thiosemicarbazide | Oxidative Cyclization |
| Thiol Group | Carbon Disulfide | Cyclization/Condensation |
Cyclopropyl precursor is typically cyclopropanecarboxylic acid or cyclopropanecarboxylic hydrazide.
Post-Synthetic Modifications and Late-Stage Functionalization
Post-synthetic modification refers to the chemical alteration of a molecule after the core heterocyclic structure has been formed. This is a particularly powerful strategy in drug discovery, where it is often necessary to fine-tune the properties of a lead compound. This "late-stage functionalization" allows for the rapid generation of analogues without re-synthesizing the entire molecule from scratch.
One notable method for the late-stage functionalization of 1,3,4-oxadiazoles is an iridium-catalyzed three-component coupling reaction. This process allows for the synthesis of complex α-amino 1,3,4-oxadiazoles from tertiary amides, carboxylic acids, and (N-isocyanimino)triphenylphosphorane. nih.govnih.gov This methodology is valued for its high chemoselectivity and mild reaction conditions, making it suitable for modifying complex molecules that may contain sensitive functional groups. nih.govresearchgate.netchemrxiv.org
Another strategy involves incorporating a reactive handle into the molecule during the initial synthesis, which can then be modified in a subsequent step. For example, a this compound bearing a bromoalkyl substituent at the 5-position can be synthesized. This bromine atom can then serve as a site for nucleophilic substitution reactions. nih.gov Researchers have successfully substituted such bromine-containing oxadiazoles with reagents like diisopropyl iminodiacetate, which can be subsequently hydrolyzed to yield derivatives bearing carboxymethylamino groups. nih.gov This two-step approach effectively functionalizes the substituent on the oxadiazole core.
Table 2: Examples of Post-Synthetic Modification Strategies
| Modification Strategy | Key Reagents | Functional Group Introduced |
|---|---|---|
| Iridium-Catalyzed Reductive Coupling | Vaska's complex (Ir catalyst), Tertiary Amide, Carboxylic Acid | α-Amino Substituent |
Cross-Coupling Reactions for Constructing Complex 1,3,4-Oxadiazole Architectures
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to construct complex molecular architectures based on the 1,3,4-oxadiazole scaffold. nih.gov
The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.netwikipedia.org To apply this to the this compound system, a halogen atom (usually bromine or iodine) is first installed at the 5-position of the oxadiazole ring. This halo-oxadiazole can then be coupled with a variety of aryl or heteroaryl boronic acids to generate complex biaryl or heteroaryl-aryl structures. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like sodium carbonate. nih.gov
Other palladium-catalyzed reactions have also been successfully applied to functionalize the 1,3,4-oxadiazole ring. The Sonogashira coupling, for instance, allows for the synthesis of 2-alkynyl-1,3,4-oxadiazoles by reacting a 2-bromo-1,3,4-oxadiazole with a terminal alkyne. thieme-connect.com The Buchwald-Hartwig amination is another powerful method for forming carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. wikipedia.orgresearchgate.net This reaction could be used to couple various primary or secondary amines to a 5-halo-2-cyclopropyl-1,3,4-oxadiazole, providing access to a diverse range of amino-substituted derivatives.
Table 3: Cross-Coupling Reactions for Elaborating the this compound Scaffold
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | 5-Halo-oxadiazole + Boronic Acid/Ester | Pd(dppf)Cl₂ / Base | Carbon-Carbon |
| Sonogashira | 5-Halo-oxadiazole + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Carbon-Carbon (sp) |
These derivatization strategies provide a versatile toolkit for chemists to synthesize a wide array of this compound derivatives, enabling the exploration of their potential in various scientific fields.
Applications of 2 Cyclopropyl 1,3,4 Oxadiazole in Organic Synthesis
Utilization as a Privileged Scaffold and Building Block in Heterocyclic Synthesis
The 1,3,4-oxadiazole (B1194373) nucleus is considered a "privileged scaffold" because it is a recurring structural component in a multitude of biologically active compounds. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This makes 2-cyclopropyl-1,3,4-oxadiazole (B6589658) an important building block for the synthesis of more complex heterocyclic systems. nih.gov Its chemical stability allows it to be carried through multi-step synthetic sequences, while the two nitrogen atoms of the ring can act as hydrogen bond acceptors, influencing molecular interactions.
In synthetic strategies, the this compound unit can be constructed from cyclopropanecarboxylic acid hydrazide and a suitable coupling partner, or a pre-formed oxadiazole ring can be functionalized. The primary utility lies in using the entire moiety as a foundational piece to be elaborated into larger, more complex structures. For instance, if the 5-position of the oxadiazole ring is functionalized with a reactive group (e.g., a halogen or a thiol), it can serve as a handle for further cross-coupling reactions or nucleophilic substitutions, thereby linking the cyclopropyl-oxadiazole core to other heterocyclic systems.
The extensive literature on 2,5-disubstituted-1,3,4-oxadiazoles reveals that the presence of different heterocyclic rings at these positions can significantly enhance the biological profile of the resulting compounds. nih.gov The cyclopropyl (B3062369) group, in particular, is often used as a bioisostere for phenyl rings or other bulky groups, offering a way to explore chemical space with a smaller, more rigid substituent.
| Compound Structure | Substituents | Synthetic Application/Significance | Reference |
|---|---|---|---|
| 2-(Naphthofuran)-5-(heterocycle)-1,3,4-oxadiazole | R1 = Naphthofuran, R2 = Various heterocycles | Fusion of naphthofuran and other heterocycles to the oxadiazole core to generate novel derivatives with potential pharmacological relevance. | nih.gov |
| 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole | R1 = 1,2,4-triazole (B32235), R2 = H (or further substituted) | A novel building block for creating nitrogen-rich energetic materials, demonstrating the scaffold's stability and versatility. | nih.gov |
| 2-(Pyridyl)-5-(1,2,3-triazol-4-yl)-1,3,4-oxadiazole | R1 = Pyridine, R2 = 1,2,3-triazole | Covalent linking of three distinct biodynamic heterocyclic moieties into a single molecular framework for biological exploration. | researchgate.net |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | R1 = 2-(cyclopropylmethoxy)phenyl, R2 = Methyl | Demonstrates the successful incorporation of a cyclopropyl-containing substituent onto the oxadiazole scaffold for antibacterial applications. | orientjchem.org |
Participation in Domino and Cascade Reactions for Novel Compound Synthesis
Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. While the 1,3,4-oxadiazole ring is generally characterized by high aromaticity and stability, making it less prone to participate in ring-opening or rearrangement cascade reactions as a reactant, it is a common and favorable endpoint in such sequences.
Numerous methods have been developed for the synthesis of the 1,3,4-oxadiazole ring itself via domino processes. For example, a multicomponent domino reaction has been developed for the preparation of N-substituted 2-amino-1,3,4-oxadiazoles directly from hydrazides. acs.org Another approach involves a radical-promoted cross-dehydrogenative coupling that enables a one-pot synthesis of 2,5-diaryl 1,3,4-oxadiazoles. organic-chemistry.org
While specific examples of this compound acting as a starting material in a domino reaction are not prominently featured in recent literature, its formation can be the key terminating step of such a sequence. The synthesis of a 2-cyclopropyl substituted oxadiazole would typically involve cyclopropanecarbohydrazide (B1346824) as a key starting material in one of these established cascade methodologies.
| Reaction Name | Starting Materials | Key Steps | Product | Reference |
|---|---|---|---|---|
| Multicomponent Domino Reaction | Hydrazides, Thiazolidinone derivatives | 1. Smiles rearrangement of thiazolidinone. 2. Formation of a carbodiimide (B86325) intermediate. 3. Amide-imidic acid tautomerism. 4. Cyclization. | N-substituted 2-amino-1,3,4-oxadiazoles | acs.org |
| Iodine-Catalysed Oxidative Cyclization | Acylhydrazones | 1. In-situ formation of N-acylhydrazone. 2. Iodine-mediated oxidation. 3. Intramolecular cyclization. | 2,5-disubstituted 1,3,4-oxadiazoles | researchgate.net |
Precursors for Accessing Diverse Chemical Libraries
In drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is essential for high-throughput screening. The 1,3,4-oxadiazole scaffold is an excellent precursor for creating such libraries due to the synthetic accessibility of its derivatives. mdpi.com The most common synthetic routes allow for facile diversification at the 2- and 5-positions of the ring. jchemrev.comnih.gov
Starting with this compound, a diverse library can be generated by introducing a variety of substituents at the 5-position. Alternatively, and more commonly, cyclopropanecarbohydrazide can be used as a common intermediate and reacted with a library of different carboxylic acids or their derivatives. This approach yields a collection of compounds, each featuring the constant this compound core but varying in the functional group at the 5-position. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) concerning the substituent at one position while keeping the other constant.
| Common Precursor | Variable Reagent (Library) | Reaction Type | Resulting Library Core Structure |
|---|---|---|---|
| Cyclopropanecarbohydrazide | Library of diverse carboxylic acids (R-COOH) | Condensation and Cyclodehydration | 2-cyclopropyl-5-(R)-1,3,4-oxadiazole |
| 5-Substituted-1,3,4-oxadiazole-2-thiol | Library of diverse alkyl halides (R-X) | S-alkylation | 2-(R-thio)-5-(Substituent)-1,3,4-oxadiazole |
| 2-Amino-5-substituted-1,3,4-oxadiazole | Library of diverse acid chlorides (R-COCl) | N-acylation | 2-(R-amido)-5-(Substituent)-1,3,4-oxadiazole |
Role in Molecular Hybridization Techniques for Scaffold Design
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units with known biological activity) into a single "hybrid" molecule. The goal is to create a new chemical entity with an improved activity profile, dual-target activity, or reduced side effects. nih.gov
The 1,3,4-oxadiazole ring is an ideal linker and scaffold for molecular hybridization. Its rigid, planar structure and defined geometry can appropriately position the attached pharmacophores for optimal interaction with biological targets. Furthermore, its metabolic stability ensures the integrity of the hybrid molecule in a biological system.
The this compound moiety can be incorporated into such hybrid designs. For example, it could be linked to another biologically active scaffold, such as a chalcone, benzimidazole, or quinoxaline. This approach has been successfully used to create novel anticancer agents where the oxadiazole ring is tethered to other pharmacophores known to inhibit targets like EGFR or Src kinases. nih.gov In this context, the cyclopropyl group would serve to probe specific hydrophobic pockets or to impart a unique conformational constraint on the molecule.
| Hybrid Scaffold | Constituent Pharmacophores | Intended Biological Target/Activity | Reference |
|---|---|---|---|
| Oxadiazole/Chalcone Hybrids | 1,3,4-Oxadiazole and Chalcone | Inhibition of EGFR, Src, and IL-6 for leukemia treatment | nih.gov |
| Oxadiazole-Benzimidazole Hybrids | 1,3,4-Oxadiazole and Benzimidazole | EGFR tyrosine kinase inhibition for anticancer activity | nih.gov |
| Indoline-Oxadiazole Hybrids | Indoline and 1,3,4-Oxadiazole | Thymidine phosphorylase inhibition | mdpi.com |
| Oxadiazole-Pyridine-Triazole Hybrids | 1,3,4-Oxadiazole, Pyridine, and 1,2,3-Triazole | Exploration of novel pharmacologically active compounds by combining three biodynamic moieties | researchgate.net |
Future Research Directions and Emerging Trends in 2 Cyclopropyl 1,3,4 Oxadiazole Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The development of environmentally benign synthetic routes for 1,3,4-oxadiazole (B1194373) derivatives is a key area of future research. dntb.gov.ua Traditional synthesis methods often involve hazardous reagents and generate substantial waste, prompting a shift towards greener alternatives. dntb.gov.uanih.gov Future methodologies will likely focus on the use of renewable substrates, non-toxic catalysts, and mild reaction conditions to minimize environmental impact. nih.gov
Key areas of development include:
Catalyst-based and Catalyst-free Synthesis: The exploration of novel, non-toxic catalysts and catalyst-free reaction conditions is a promising avenue. nih.gov
Green-Solvent-Mediated Synthesis: The use of environmentally friendly solvents is being investigated to reduce the ecological footprint of synthesis. nih.gov
Innovative Techniques: Methods such as microwave-mediated synthesis, electrochemical synthesis, and mechanochemical synthesis (grinding) are being implemented to improve efficiency and reduce energy consumption. nih.govorganic-chemistry.org These techniques offer advantages in terms of scalability, cost-effectiveness, and ease of purification. nih.gov
One sustainable approach is the mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which provides an environmentally friendly alternative to conventional solvent-based methods. organic-chemistry.org For instance, the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid yields oxadiazole derivatives in very good yields within minutes. organic-chemistry.org Another eco-friendly method involves the direct annulation of hydrazides with methyl ketones using potassium carbonate as a base, which achieves a highly efficient C-C bond cleavage. organic-chemistry.org
Integration of Advanced Automation and High-Throughput Experimentation in Discovery
The integration of automation and high-throughput experimentation is set to revolutionize the discovery and development of 2-cyclopropyl-1,3,4-oxadiazole (B6589658) derivatives. Automated synthesis platforms can significantly increase the speed and efficiency of producing a wide range of compounds, from small molecules to complex organic structures, while minimizing human error. merckmillipore.com
Future trends in this area include:
Continuous Flow Reactors: High-throughput synthesis using continuous flow reactors allows for the rapid generation of 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) libraries. rsc.orgrsc.orgresearchgate.net This technology enables the swift production of chemical libraries, thereby shortening the drug discovery cycle. rsc.orgrsc.org
Polymer-Assisted Solution-Phase (PASP) Synthesis: PASP synthesis, which employs polymeric reagents or scavenger resins, has become a prevalent method for the rapid generation and purification of solution-phase chemical libraries. acs.orgacs.org Combining this technique with microwave heating results in high yields and purities of 1,2,4-oxadiazoles in a significantly shorter time frame. acs.orgacs.org
Automated Synthesis-Purification Systems: Integrated platforms that combine automated synthesis with purification are being developed to expedite the generation of compound libraries for testing. nih.gov These systems can screen and optimize various reaction parameters, including time, temperature, stoichiometry, and reagents, in an automated fashion. nih.gov
| Methodology | Key Features | Advantages |
|---|---|---|
| Continuous Flow Synthesis | Utilizes continuous flow reactors for heterocycle formation. rsc.orgrsc.org | Rapid generation of chemical libraries, decreased drug discovery cycle time. rsc.orgrsc.org |
| Polymer-Assisted Solution-Phase (PASP) Synthesis | Employs polymeric reagents and scavenger resins, often combined with microwave heating. acs.orgacs.org | High yields and purities, shorter synthesis times, simplified purification. acs.org |
| Automated Synthesis-Purification Systems | Integrates synthesis, purification, and analysis in a single platform. nih.gov | Expedited process, automated optimization of reaction conditions. nih.gov |
Exploration of Novel Reactivity Modes and Ring Transformations of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is electron-deficient due to the presence of two pyridine-like nitrogen atoms, which makes electrophilic substitution at the C2 and C5 positions difficult. chemicalbook.com However, the ring can undergo nucleophilic substitution, and ring cleavage is a common reaction. chemicalbook.com Future research will likely focus on exploring novel reactivity modes and ring transformations to synthesize new heterocyclic systems.
One notable example is the ring transformation of S-substituted 5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazole-2-thiols to create organic-chemistry.orgrsc.orgrsc.orgtriazolo[3,4-b] dntb.gov.uaorganic-chemistry.orgrsc.orgthiadiazines. jocpr.com This demonstrates the potential of the 1,3,4-oxadiazole core as a building block for more complex fused heterocyclic structures. jocpr.comacs.org
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization
Key applications of AI and ML in this field include:
Reaction Prediction: Neural network-based models are being developed to predict suitable reaction conditions, including catalysts, solvents, reagents, and temperature, for a wide range of organic transformations. acs.org These models are trained on large databases of chemical reactions and can provide rapid and accurate recommendations. acs.org
Synthesis Planning: Deep-learning neural networks can be used for retrosynthesis, predicting the sequence of reactions needed to synthesize a target molecule from readily available starting materials. nih.gov
Optimization of Reaction Conditions: Machine learning algorithms can analyze complex datasets to identify the optimal conditions for a given chemical reaction, leading to improved yields and reduced waste. eurekalert.org
Computational Design of Novel this compound Derivatives with Tunable Reactivity
Computational methods are playing an increasingly important role in the rational design of novel 1,3,4-oxadiazole derivatives with specific, tunable properties. rsc.org Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis are being used to predict the chemical reactivity, stability, and biological activity of new compounds before they are synthesized in the lab. nih.govmdpi.com
Examples of computational design applications include:
Virtual Screening: Computational tools can be used to screen large libraries of virtual compounds to identify those with the highest potential for a desired activity. mdpi.com For instance, a virtual screening study of 1,3,4-oxadiazole derivatives identified potent and selective inhibitors of VEGFR 2, a target for cancer therapy. mdpi.com
Predicting Photophysical Properties: DFT calculations can be used to investigate the photophysical properties of 1,3,4-oxadiazole-containing molecules, which is crucial for their application in electronics and photonics. researchgate.net
Structure-Activity Relationship (SAR) Studies: Computational methods help in understanding the relationship between the structure of a molecule and its biological activity, guiding the design of more potent and selective derivatives. nih.gov
| Compound Series | Target | Key Findings | Computational Methods Used |
|---|---|---|---|
| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | Epidermal Growth Factor Receptor (EGFR) | Identified promising compounds with potent cytotoxicity against cancer cell lines. rsc.org | Fragment-Based Drug Design (FBDD) rsc.org |
| 1,3,4-Oxadiazole Amide Derivatives | VEGFR 2 | Identified derivatives with high binding affinity and inhibitory potential against VEGFR 2. mdpi.com | Density Functional Theory (DFT), Molecular Docking, Molecular Dynamics Simulation mdpi.com |
| Non-symmetrical 1,3,4-Oxadiazole Derivatives | Optical Properties | Calculated excitation energy and first hyperpolarizability to predict optical behavior. researchgate.net | Density Functional Theory (DFT) researchgate.net |
Q & A
Q. What are the standard synthetic routes for preparing 2-Cyclopropyl-1,3,4-oxadiazole?
The synthesis typically involves cyclization reactions using cyclopropylamine derivatives and carboxylic acid precursors. For example, cyclopropylamine reacts with trichloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent to form the oxadiazole ring . Microwave-assisted methods can also be employed to reduce reaction times (e.g., 15–30 minutes) while maintaining yields >75% . Purification often involves recrystallization from ethanol-water mixtures or column chromatography.
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- NMR : ¹H and ¹³C NMR are critical for confirming substituent connectivity and cyclopropyl group integration. For instance, the cyclopropyl proton signals appear as distinct multiplets in the δ 1.0–2.0 ppm range .
- X-ray diffraction : Resolves bond lengths and angles (e.g., C–N bonds at ~1.30 Å and C–O bonds at ~1.36 Å) and identifies intermolecular interactions like O–H⋯N hydrogen bonds (1.98–2.00 Å) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 155.0584 for C₆H₇N₂O₂) .
Q. How does the cyclopropyl group influence the compound's chemical reactivity?
The cyclopropyl ring introduces steric hindrance and electronic effects, stabilizing the oxadiazole core against electrophilic substitution. Comparative studies with phenyl or amino-substituted oxadiazoles show that the cyclopropyl group reduces ring-opening susceptibility under acidic conditions by ~40% . This stability makes it suitable for functionalization via nucleophilic substitutions (e.g., SNAr reactions with amines or thiols) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance cyclization efficiency by stabilizing intermediates .
- Catalysis : Lewis acids (e.g., ZnCl₂) improve yields by 15–20% in cyclocondensation reactions .
- Flow chemistry : Continuous flow reactors achieve >90% conversion in 10 minutes by maintaining precise temperature control (80–100°C) and reagent stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Combine MIC (Minimum Inhibitory Concentration) tests with time-kill kinetic studies to confirm antimicrobial activity discrepancies .
- SAR analysis : Systematically modify substituents (e.g., replacing the cyclopropyl group with methyl or fluorophenyl) to isolate contributions to bioactivity. For example, cyclopropyl derivatives show 3-fold higher anticancer activity (IC₅₀ = 8.2 μM) compared to methyl analogs .
- Computational modeling : Molecular docking (e.g., with Src kinase or CYP450 enzymes) identifies binding mode inconsistencies caused by stereoelectronic effects .
Q. How does the crystal packing of this compound affect its stability and solubility?
X-ray data reveal that intermolecular O–H⋯N hydrogen bonds (2.00 Å) and π-stacking interactions (3.5 Å spacing) create a rigid lattice, reducing aqueous solubility (<0.1 mg/mL) but enhancing thermal stability (decomposition >250°C) . Co-crystallization with PEG 4000 improves solubility 10-fold without compromising stability .
Q. What methodologies are used to evaluate the compound's pharmacokinetic properties?
- In vitro assays : Microsomal stability tests (e.g., human liver microsomes) quantify metabolic half-life (t₁/₂). Cyclopropyl derivatives exhibit t₁/₂ >120 minutes due to CYP3A4 inhibition .
- LogP measurements : Shake-flask methods determine lipophilicity (LogP = 1.8), correlating with blood-brain barrier permeability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
